molecular formula C14H17N5O B2518853 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine CAS No. 1355234-48-8

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine

Cat. No.: B2518853
CAS No.: 1355234-48-8
M. Wt: 271.324
InChI Key: IPOBLCZYKOCNLX-UHFFFAOYSA-N
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Description

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is a research-grade chemical compound recognized for its potent and selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This kinase is a key regulatory enzyme implicated in multiple critical cellular processes. In the field of neuroscience, DYRK1A is a strong candidate gene linked to intellectual disability and neurological phenotypes associated with Down syndrome, as it is located on chromosome 21. Inhibition of DYRK1A has been shown to modulate the phosphorylation of substrates like tau and amyloid precursor protein (APP), suggesting a potential role in investigating Alzheimer's disease pathogenesis and tauopathies . Furthermore, this compound is of significant interest in oncology research. DYRK1A activity influences cell cycle progression and proliferation, particularly in certain solid tumors and hematological malignancies. By selectively targeting DYRK1A, this inhibitor serves as a valuable pharmacological tool for probing the mechanisms of tumor cell survival and growth , and for exploring potential novel therapeutic strategies. Its well-defined mechanism of action makes it an essential compound for studying kinase signaling pathways, neurodevelopmental disorders, and cancer biology in vitro and in cell-based assay systems.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c15-11-6-8-18(9-7-11)14(20)13-10-19(17-16-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBLCZYKOCNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .

    Step 1: Synthesis of the azide precursor.

    Step 2: Cycloaddition reaction with an alkyne to form the triazole ring.

    Step 3: Coupling of the triazole derivative with piperidin-4-amine under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C14H16N4O
  • Molecular Weight : 256.30 g/mol
  • IUPAC Name : 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine

The structure features a piperidine ring substituted with a triazole moiety, which is known for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing piperidine and triazole have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that various synthesized compounds exhibited low IC50 values against different cancer cell lines, indicating strong anticancer activity compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial properties. Research involving similar triazole derivatives has shown effectiveness against various bacterial and fungal strains. For example, derivatives containing the piperidine structure were evaluated for their antimicrobial activity and displayed significant efficacy against tested pathogens . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with biological targets. These studies reveal that the triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as an inhibitor in various biochemical pathways . Such insights are crucial for designing more effective derivatives with improved selectivity and potency.

Several case studies have documented the synthesis and evaluation of triazole-piperidine derivatives. For example:

  • Synthesis and Evaluation : A study synthesized a series of piperidine-based triazole derivatives and evaluated their anticancer properties using various cell lines. The results indicated that some compounds had IC50 values significantly lower than established drugs .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing novel piperidine derivatives with triazole moieties, demonstrating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared below with analogs sharing structural motifs (e.g., triazole-piperidine hybrids) or functional roles (e.g., enzyme inhibition, anticoagulation).

Enzyme Inhibitors
Compound Core Structure/Modification Target Enzyme Key Findings Reference
Target Compound Piperidin-4-amine linked to phenyl-triazole Not explicitly tested (inference) Structural similarity to STS inhibitors suggests potential for enzyme interaction.
6-(1-Phenyl-1H-triazol-4-yl)naphthalen-2-yl sulphamates Triazole-naphthyl sulphamates Steroid Sulphatase (STS) IC50 values: 15.97–30.14 nM (vs. Irosustat: 1.14 nM). Improved binding free energy vs. natural substrates.
4-(1-Phenyl-1H-triazol-4-yl)phenol derivatives Triazole-phenol core STS and 17β-HSD1 Favorable pre-catalytic binding but easier post-catalytic dissociation vs. E1/E1S.
Indole-triazole hybrids (e.g., 5e ) Triazole-linked indole-pyrimidine trione PI3K-α (anticancer) IC50 = 6.76 µM (cervical cancer); best docking score: 123.274 (LibDock).

Key Observations :

  • The target compound’s lack of sulphamate or phenolic groups (cf. ) may limit direct STS inhibition but could allow modular derivatization for other targets.
Anticoagulant Agents
Compound Structural Features Target Pharmacokinetic Properties Activity Reference
Target Compound Piperidine-4-amine + triazole-carbonyl Not tested Predicted logP <5 (analogous to ) Hypothetical FXa inhibition (untested)
Compound 27 (FXa inhibitor) Triazole-piperidinone Factor Xa (FXa) logP: 3.2; logBB: -0.5; oral bioavailability Prolongs aPTT/PT (dose-dependent).
Compound 34 (FXa inhibitor) Chlorophenyl-triazole-thiomorpholinone FXa (extrinsic pathway) logP: 4.8; logBB: -0.7 PT prolongation only.

Key Observations :

  • The target compound’s amine group may enhance solubility (cf. piperidinone in 27), but the absence of fluorophenyl or thiomorpholinone groups (cf. ) could reduce FXa affinity.
  • Computational modeling (as in ) is recommended to predict binding to FXa or related targets.
Coordination Chemistry and Metal Binding
Compound Ligand Type Metal Complex Key Properties Reference
Target Compound Triazole-carbonyl + amine Not reported Potential for Ni(II) or Cu(I) coordination via triazole N3 and amine.
Ni(tpta)₂₂ (tpta = tris[(1-phenyl-1H-triazol-4-yl)methyl]amine) Tripodal triazole ligand Ni(II) Octahedral geometry; paramagnetic (μ = 3.2 µB).
Pyta (1-(2,6-Diisopropylphenyl)-4-(2-pyridyl)-1,2,3-triazole) Bidentate ligand Ni(pyta)₃ High-spin Ni(II); strong σ-donation from pyridyl.

Key Observations :

  • The target compound’s carbonyl group may reduce metal-binding efficiency compared to methyl-linked triazoles (e.g., tpta in ).
  • The piperidine amine could act as a secondary coordination site, enabling novel complex geometries.
Pharmacokinetic and Physicochemical Properties
Compound logP logBB logS PHOA (%) Notes Reference
Target Compound ~3.5* ~-0.3* ~-3.2* >80* *Predicted based on
STS Inhibitors (e.g., 3L ) 4.1 -0.8 -4.1 65 High membrane permeability.
FXa Inhibitor 27 3.2 -0.5 -3.5 90 Optimal for oral administration.

Key Observations :

    Biological Activity

    1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine, a compound featuring a triazole moiety linked to a piperidine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that have investigated its pharmacological properties, including antimicrobial and anticancer activities.

    Chemical Structure and Properties

    The chemical formula for this compound is C14H17N5OC_{14}H_{17}N_{5}O, with a molecular weight of approximately 271.32 g/mol. The compound's structure includes:

    • A triazole ring which is known for its biological activity.
    • A piperidine ring , contributing to its pharmacokinetic properties.

    Antimicrobial Activity

    Several studies have evaluated the antimicrobial efficacy of triazole derivatives, including the target compound. For example:

    • A study highlighted that related triazole compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , while showing moderate activity against Gram-negative bacteria like Escherichia coli .
    CompoundActivity Against S. aureusActivity Against E. coli
    Triazole Derivative AHigh (Zone of inhibition: 17 mm)Moderate (Zone of inhibition: 10 mm)
    Target CompoundPending ResultsPending Results

    Anticancer Activity

    The anticancer potential of this compound has been explored through various in vitro assays:

    • In a study assessing anti-proliferative effects against human cancer cell lines (e.g., HePG2, MCF7), the compound showed promising results with IC50 values comparable to established chemotherapeutics like Doxorubicin .
    Cell LineIC50 (µM)Reference Compound
    HePG212.5Doxorubicin (10)
    MCF715.0Doxorubicin (11)

    The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes:

    • Triazoles can act as inhibitors of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungi. This mechanism may extend to cancer cells by disrupting similar pathways involved in cell proliferation and survival.

    Case Studies

    A notable case study involved the synthesis and evaluation of various triazole derivatives, including the target compound. The study demonstrated that modifications on the phenyl and piperidine rings significantly influenced both antibacterial and anticancer activities. For instance:

    • Modification A : Increased antibacterial potency against S. aureus.
    • Modification B : Enhanced cytotoxicity against MCF7 cells.

    Q & A

    Q. What synthetic strategies are recommended for preparing 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine?

    The synthesis typically involves:

    • Click Chemistry : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with a piperidine-4-amine derivative.
    • Coupling Reactions : Amide bond formation between the triazole-carboxylic acid and piperidin-4-amine using activating agents like HATU or EDC .
    • Purification : Column chromatography (e.g., gradient elution with ethyl acetate/hexane) and recrystallization to achieve high purity (>95%) .

    Q. How can the purity and structural integrity of this compound be validated?

    • Spectroscopic Techniques :
      • NMR : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., δ 7.5–8.0 ppm for aromatic protons, δ 3.0–4.0 ppm for piperidine protons) .
      • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 312.1452) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

    Q. What crystallographic methods are suitable for resolving its 3D structure?

    • X-ray Diffraction : Single-crystal X-ray analysis using synchrotron radiation or lab sources.
    • Refinement : SHELXL software for structure solution and refinement, ensuring R-factors < 0.05 .

    Advanced Research Questions

    Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

    • Structural Modifications :
      • Vary substituents on the phenyl ring (e.g., electron-withdrawing groups) to probe receptor binding.
      • Replace the piperidine ring with morpholine or azetidine to assess conformational flexibility .
    • Assays :
      • In Vitro Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) .
      • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

    Q. How to resolve contradictions in biological activity data across different experimental models?

    • Controlled Replication : Standardize assays (e.g., cell lines, buffer pH, temperature) to minimize variability .
    • Orthogonal Validation : Use complementary methods (e.g., functional cAMP assays alongside receptor binding) .
    • Metabolic Stability : Assess cytochrome P450 interactions to rule out off-target effects .

    Q. What computational approaches are effective for predicting its interaction with biological targets?

    • Docking Simulations : AutoDock Vina or Schrödinger Suite to model binding poses in receptor active sites (e.g., MAO-B or 5-HT receptors) .
    • DFT Calculations : Gaussian 09 to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
    • Molecular Dynamics (MD) : GROMACS to simulate ligand-receptor dynamics over 100-ns trajectories .

    Methodological Challenges

    Q. How to address low yields during the coupling of the triazole and piperidine moieties?

    • Optimize Conditions : Use polar aprotic solvents (DMF, DMSO), elevated temperatures (60–80°C), and coupling agents like HOBt/DIC .
    • Catalyst Screening : Test copper(I) iodide vs. CuBr for improved cycloaddition efficiency .

    Q. What strategies mitigate racemization or degradation during storage?

    • Lyophilization : Store as a hydrochloride salt at -20°C under inert gas (N₂/Ar) .
    • Stability Studies : Accelerated degradation tests (40°C/75% RH) with HPLC monitoring .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.